molecular formula C16H17ClN4O2 B6480582 N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride CAS No. 1177589-80-8

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride

Cat. No.: B6480582
CAS No.: 1177589-80-8
M. Wt: 332.78 g/mol
InChI Key: BROTWZHYVQOHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(2,4-Dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride (N2-DMQD) is a synthetic compound that has been studied extensively due to its potential applications in scientific research. N2-DMQD has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme tyrosinase, which is involved in the production of melanin in the skin. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been used as a substrate for the enzyme nitric oxide synthase, which is involved in the production of nitric oxide in the body. In addition, this compound has been used as a fluorescent probe for the detection of DNA damage in cells.

Advantages and Limitations for Lab Experiments

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily soluble in water and other polar solvents. It is also relatively stable and has a long shelf life. In addition, this compound has been found to be non-toxic to cells. However, there are some limitations to its use in laboratory experiments. This compound has been found to have a low solubility in non-polar solvents, which can limit its use in certain experiments. In addition, it has been found to be unstable in the presence of strong acids or bases.

Future Directions

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has potential applications in a wide range of fields, including cell biology, drug discovery, and biotechnology. It could be used as a fluorescent probe for the detection of ROS, DNA damage, and other cellular processes. It could also be used as a substrate for enzymes involved in the production of melanin, nitric oxide, and other bioactive molecules. In addition, this compound could be used to develop new drugs and drug delivery systems. Finally, this compound could be used to develop new diagnostic tools for the detection of diseases.

Synthesis Methods

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride can be synthesized in a two-step reaction involving the reaction of 2,4-dimethoxyphenyl-2,4-diamine with 2-chloroquinazoline. The first step involves the reaction of 2,4-dimethoxyphenyl-2,4-diamine with the 2-chloroquinazoline in a basic solution to form the this compound. The second step involves the addition of hydrochloric acid to the reaction mixture to precipitate the hydrochloride salt of the this compound. The reaction yields a white solid that is readily soluble in water and other polar solvents.

Properties

IUPAC Name

2-N-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2.ClH/c1-21-10-7-8-13(14(9-10)22-2)19-16-18-12-6-4-3-5-11(12)15(17)20-16;/h3-9H,1-2H3,(H3,17,18,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROTWZHYVQOHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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